molecular formula C8H10N2O3 B1422596 5-Methoxy-4-methyl-2-nitroaniline CAS No. 86771-76-8

5-Methoxy-4-methyl-2-nitroaniline

Cat. No.: B1422596
CAS No.: 86771-76-8
M. Wt: 182.18 g/mol
InChI Key: HNGPMYQSCBNTRB-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-methoxy-2-methylaniline: The synthesis of 5-Methoxy-4-methyl-2-nitroaniline typically begins with the nitration of 4-methoxy-2-methylaniline. This reaction involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.

    Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Methoxy-4-methyl-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

    Oxidation: Oxidation reactions can further modify the functional groups on the benzene ring, such as converting the methyl group to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: 5-Methoxy-4-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 5-Methoxy-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Methoxy-4-methyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique substituents make it a valuable building block for creating complex molecules.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its role as an intermediate in dye synthesis is particularly noteworthy.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group at the 4-position.

    2-Methoxy-4-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.

    4-Methyl-2-nitroaniline: Similar structure but lacks the methoxy group.

Uniqueness: 5-Methoxy-4-methyl-2-nitroaniline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric effects, making it a versatile compound for various chemical transformations.

Properties

IUPAC Name

5-methoxy-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPMYQSCBNTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679624
Record name 5-Methoxy-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86771-76-8
Record name 5-Methoxy-4-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86771-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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